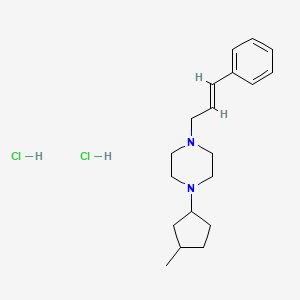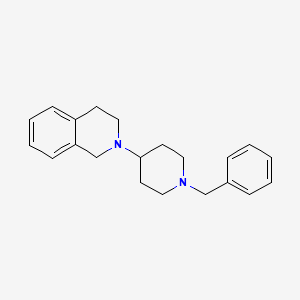![molecular formula C15H16N2O2S B6081435 1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6081435.png)
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline, also known as MITOQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a mitochondria-targeted antioxidant that has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant properties that can protect against oxidative stress, which is implicated in a wide range of diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
作用機序
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline is a mitochondria-targeted antioxidant, which means that it selectively accumulates in mitochondria, the cellular organelles responsible for energy production. This compound acts by scavenging reactive oxygen species (ROS) that are produced during mitochondrial respiration. By reducing ROS levels, this compound can protect against oxidative damage to mitochondrial DNA, proteins, and lipids, which can lead to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress and inflammation, and protect against cell death. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to have cardioprotective effects, reducing the risk of heart failure and improving cardiac function.
実験室実験の利点と制限
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature on its properties and potential therapeutic applications. However, this compound has some limitations for lab experiments. Its high lipophilicity can make it difficult to dissolve in aqueous solutions, which can limit its bioavailability. In addition, its mitochondria-targeting properties can make it difficult to study its effects on other cellular organelles.
将来の方向性
There are several future directions for research on 1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a cardioprotective agent, particularly in the context of heart failure. Finally, there is interest in developing new mitochondria-targeted antioxidants that may have even greater therapeutic potential than this compound.
合成法
1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline is synthesized by the reaction of 2-methoxyphenol with 2-chloroethyl morpholine, followed by the reaction of the resulting product with 2-mercaptoethylamine. The final product is purified by column chromatography. This synthesis method has been optimized to produce high yields of pure this compound.
特性
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(17-7-9-19-10-8-17)11-20-15-13-4-2-1-3-12(13)5-6-16-15/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJCUHXHCZZKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isobutyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6081380.png)

![7-[(1-phenylcyclopentyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081392.png)
![1-(4-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6081395.png)
![3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6081409.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(4-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6081419.png)
![2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6081426.png)
![3-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6081437.png)
![4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6081445.png)
![2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)

![6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol](/img/structure/B6081473.png)